

1H NMR characterization of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid

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Compound of Interest

Compound Name: 3-(Methylcarbamoyl)-5-nitrophenylboronic acid

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An In-depth Technical Guide to the ^1H NMR Characterization of **3-(Methylcarbamoyl)-5-nitrophenylboronic acid**

Authored by: A Senior Application Scientist

Foreword: The Analytical Imperative for Substituted Phenylboronic Acids

In modern drug discovery and materials science, substituted phenylboronic acids are foundational building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions, as sensors, and in therapeutic agents necessitates unambiguous structural confirmation.[\[1\]](#) Among these, **3-(Methylcarbamoyl)-5-nitrophenylboronic acid** presents a unique analytical challenge due to its multifunctional nature. This guide provides a comprehensive, field-proven methodology for its characterization using one of the most powerful tools in chemical analysis: Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy. Our approach moves beyond a simple recitation of data, focusing instead on the underlying principles and experimental rationale that ensure data integrity and trustworthy interpretation.

Foundational Principles: Why ^1H NMR is Indispensable

¹H NMR spectroscopy allows us to probe the chemical environment of every hydrogen atom in a molecule.[2] By placing the molecule in a strong magnetic field and irradiating it with radio waves, we can deduce significant structural information from four key parameters:

- Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, causing an upfield shift.[3]
- Integration: The area under a signal is directly proportional to the number of protons it represents.[4] This provides a quantitative proton count for each unique environment.
- Spin-Spin Splitting (Multiplicity): Reveals the number of neighboring protons. A signal is split into $n+1$ peaks, where n is the number of protons on adjacent atoms.[5]
- Coupling Constant (J): The distance between split peaks, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled protons.[6]

For **3-(Methylcarbamoyl)-5-nitrophenylboronic acid**, these principles allow us to confirm the presence and connectivity of the aromatic ring, the methylcarbamoyl moiety, and the boronic acid group, ensuring sample identity and purity.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is built upon a robust experimental protocol. Each step is designed to eliminate ambiguity and ensure reproducibility.

Sample Preparation

The goal is to create a clear, homogeneous solution free of particulate matter, which can degrade spectral quality.[7]

- Analyte Mass: Weigh approximately 10-15 mg of **3-(Methylcarbamoyl)-5-nitrophenylboronic acid**. This quantity is sufficient to achieve excellent signal-to-noise (S/N) in a reasonable timeframe without causing concentration-related peak broadening.[8]
- Solvent Selection: Use approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

- Causality: DMSO-d₆ is the solvent of choice for this molecule for three critical reasons. First, its high polarity readily dissolves the polar analyte. Second, its residual proton signal (at ~2.50 ppm) is in an unoccupied region of the spectrum, preventing overlap.[9] Third, and most importantly, DMSO-d₆ is capable of forming hydrogen bonds, which slows down the chemical exchange rate of labile protons (N-H and O-H), often allowing them to be observed as distinct, and sometimes coupled, signals.[10]
- Procedure:
 - Place the weighed solid into a clean, dry vial.
 - Add the DMSO-d₆ and gently vortex or sonicate until the solid is completely dissolved.[8]
 - Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube to remove any microparticulates.[11]
 - Cap the NMR tube securely. The final solution height should be approximately 5 cm (0.7 mL).[11]

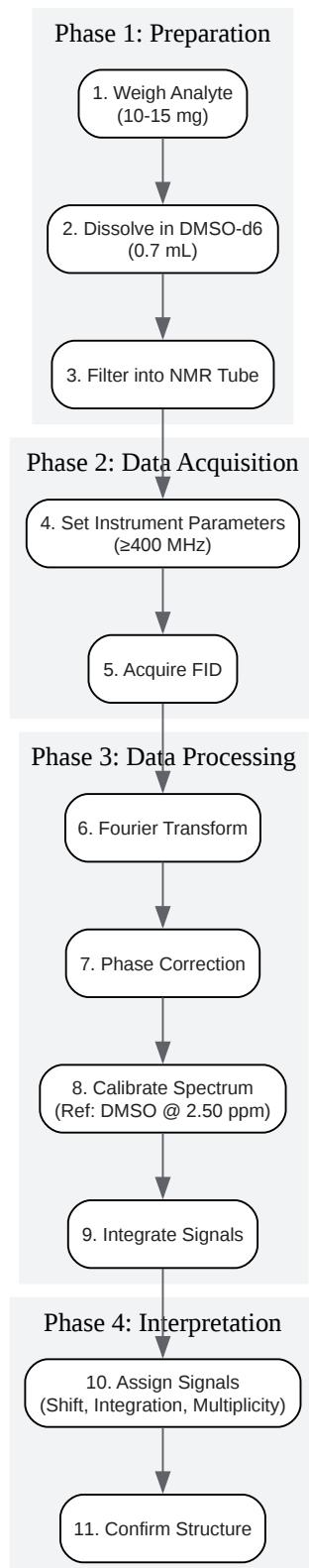
NMR Instrument Parameters

For optimal resolution, especially in the complex aromatic region, a high-field spectrometer (400 MHz or greater) is recommended.[9]

Parameter	Recommended Value	Rationale
Spectrometer Frequency	≥ 400 MHz	Increases signal dispersion, simplifying the analysis of complex multiplets.
Pulse Sequence	Standard single-pulse	Standard for quantitative ¹ H NMR acquisition.
Acquisition Time	3-4 seconds	Allows for the detection of sharp signals by ensuring the Free Induction Decay (FID) has fully decayed.
Relaxation Delay (d1)	2-5 seconds	Ensures full relaxation of protons between scans, critical for accurate integration.
Number of Scans	16-64	Averages multiple acquisitions to improve the S/N ratio, adjusted based on sample concentration.
Temperature	298 K (25 °C)	Standard operating temperature for routine analysis.

Logical Workflow for NMR Analysis

The entire process, from sample preparation to final interpretation, follows a logical and systematic path to ensure data integrity.



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Caption: Logical workflow for the ^1H NMR analysis of **3-(Methylcarbamoyl)-5-nitrophenylboronic acid**.

Spectral Analysis and Interpretation

The ^1H NMR spectrum of **3-(Methylcarbamoyl)-5-nitrophenylboronic acid** ($\text{C}_8\text{H}_9\text{BN}_2\text{O}_5$) is predicted to show five distinct sets of signals corresponding to the aromatic, amide, methyl, and boronic acid protons.[12]

Molecular Structure and Proton Environments

First, we must identify the unique proton environments in the molecule.

3-(Methylcarbamoyl)-5-nitrophenylboronic acid

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Caption: Structure with annotated proton environments (H_α - H_ϵ).

- Aromatic Protons (H_α , H_β , H_ϵ): The 1,3,5-trisubstituted pattern results in three unique aromatic protons. All are subject to strong deshielding from the three electron-withdrawing groups ($-\text{NO}_2$, $-\text{B}(\text{OH})_2$, $-\text{CONHCH}_3$).
- Amide Proton (H_ϵ): The single proton attached to the nitrogen.
- Methyl Protons (H_d): The three equivalent protons of the methyl group.
- Boronic Acid Protons: The two protons on the hydroxyl groups of the boronic acid.

Predicted ^1H NMR Data

The following table summarizes the expected chemical shifts, multiplicities, and integrations.

Signal Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale and Interpretation
H_a (Aromatic)	8.5 - 8.7	Triplet (t) or Multiplet (m)	1H	This proton is ortho to both the boronic acid and nitro groups. The powerful deshielding from the nitro group pushes it significantly downfield. It will be split by H_β and H_c through small meta-coupling ($J \approx 2-3$ Hz).
H_β (Aromatic)	8.4 - 8.6	Triplet (t) or Multiplet (m)	1H	Positioned between the carbamoyl and nitro groups, this proton is also strongly deshielded. It will exhibit meta-coupling to H_a and H_c .
H_c (Aromatic)	8.2 - 8.4	Triplet (t) or Multiplet (m)	1H	Located between the boronic acid and carbamoyl groups, it is expected to be the most upfield of the three aromatic protons, though still in a

very downfield region. It shows meta-coupling to H_α and H_β .

The chemical shift is highly dependent on concentration. In $DMSO-d_6$, coupling to the adjacent methyl protons (H_d) is often resolved, resulting in a quartet (due to 3 neighbors). If exchange is fast, it will appear as a broad singlet.

H_e (Amide N-H) 8.6 - 9.0 Quartet (q) or Broad Singlet (br s)

This signal corresponds to the methyl group attached to the amide nitrogen. Its coupling to the single N-H proton (H_e) results in a doublet ($J \approx 4-5$ Hz). The integration value of 3H is a key diagnostic feature.

H_d (Methyl CH_3) ~2.8 Doublet (d) 3H

These protons are acidic and

$B(OH)_2$ (Boronic Acid) 4.0 - 6.0 or higher Broad Singlet (br s) 2H

exchange rapidly with any trace water. This leads to a single, broad signal whose position is highly variable and may not always be observed. The integration confirms the presence of two protons.

Trustworthiness through Data Cross-Validation

The interpretation is validated by ensuring all pieces of data are internally consistent:

- **Integration Sum:** The sum of all integrations (1+1+1+1+3+2) equals 9, matching the total number of protons in the molecular formula $C_8H_9BN_2O_5$.[\[12\]](#)
- **Multiplicity Confirmation:** The doublet of the methyl group (H_d) confirms its proximity to a single proton (H_e). The potential quartet for the amide proton (H_e) confirms its proximity to the three methyl protons. The complex splitting of the aromatic signals is consistent with a 1,3,5-substitution pattern where only meta-couplings are present.[\[13\]](#)

Conclusion

The 1H NMR characterization of **3-(Methylcarbamoyl)-5-nitrophenylboronic acid** is a precise and definitive process when executed with a scientifically rigorous approach. By carefully selecting the experimental conditions, particularly the use of $DMSO-d_6$ as a solvent, and systematically analyzing the chemical shifts, integrations, and coupling patterns, one can achieve unambiguous structural confirmation. This guide provides the necessary framework for researchers, scientists, and drug development professionals to confidently verify the identity and purity of this important chemical entity, ensuring the integrity of their subsequent research and development efforts.

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